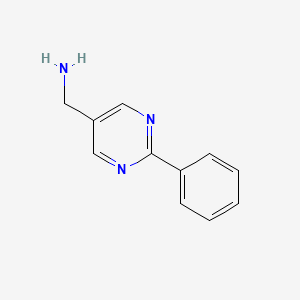

(2-Phenylpyrimidin-5-YL)methanamine

描述

(2-Phenylpyrimidin-5-YL)methanamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2-Phenylpyrimidin-5-YL)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound, also known as N-methyl-(2-phenylpyrimidin-5-yl)methylamine, features a pyrimidine ring substituted with a phenyl group. This unique structure contributes to its varied biological properties, including enzyme interactions and cellular effects.

Enzyme Interactions

Research indicates that this compound interacts with several key enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's binding to these enzymes can inhibit their activity, thereby affecting the metabolism of various substrates in the body.

Cellular Effects

The compound has demonstrated the ability to modulate critical signaling pathways within cells, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This modulation can lead to altered gene expression related to metabolic processes and cellular growth.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to reduced metabolic activity.

- Gene Expression Modulation : It interacts with transcription factors, influencing the expression of genes involved in various cellular functions.

- Subcellular Localization : The compound may localize to mitochondria or other organelles, impacting mitochondrial function and energy metabolism.

Case Studies and Experimental Data

A variety of studies have investigated the biological activities of this compound:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-87 (glioblastoma) cells. The mechanism appears to involve apoptosis induction through modulation of key survival pathways .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate it possesses notable efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Dosage Effects and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular functions.

- High Doses : Significant physiological changes and potential toxicity, including organ damage observed in animal models.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine | Anticancer | Contains a thienyl group |

| 2-thien-2-ylpyrimidine-5-carboxaldehyde | Antibacterial | Aldehyde functionality |

| 5-(hydroxymethyl)-2-thien-2-ylpyrimidine | Antimicrobial | Hydroxymethyl substitution |

The structural differences among these compounds lead to variations in their biological activities, emphasizing the significance of functional groups in determining pharmacological properties .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

(2-Phenylpyrimidin-5-yl)methanamine serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including:

- Condensation Reactions : This compound can undergo condensation with aldehydes or ketones to form larger molecular structures.

- Substitution Reactions : The amine group allows for nucleophilic substitution, facilitating the introduction of various functional groups.

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes, making it valuable in pharmacological studies. For example, it has been investigated for its ability to inhibit cyclooxygenase enzymes, which play a significant role in inflammatory processes.

Receptor Binding Studies

The compound's structure allows it to interact with various biological receptors. Studies have shown that it can bind to certain receptors, potentially modulating biological pathways relevant to disease mechanisms.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its unique structure may confer specific pharmacological properties that can be optimized through structural modifications. Researchers focus on:

- Structure-Activity Relationship (SAR) : Understanding how changes in the compound's structure affect its biological activity.

- Analog Synthesis : Creating analogs to improve solubility and bioavailability.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Coatings and Polymers : Utilized as an intermediate in the synthesis of coatings with enhanced durability.

- Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2-phenylpyrimidin-5-yl)methanamine, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes:

- Condensation reactions : Reacting 2-phenylpyrimidine-5-carbaldehyde with ammonia or ammonium acetate under reflux conditions to form the amine group .

- Purification : Liquid-liquid extraction using sodium hydroxide (1N) to isolate the amine layer, followed by crystallization in methyl tert-butyl ether (MTBE) to achieve >95% purity .

- Quality control : Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~3.8 ppm for methylene protons adjacent to the amine group) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the amine group and aromatic substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 201.22 for CHNO) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .

- Humidity control : Use desiccants to avoid hydrolysis of the amine group, which can form unwanted byproducts like imines .

- Long-term stability : Monitor via periodic HPLC analysis; degradation >5% over six months indicates compromised batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Iterative analysis : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Structural analogs : Compare activity across derivatives (e.g., halogen-substituted vs. methoxy variants) to identify pharmacophore requirements .

- Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to evaluate binding affinity to targets like kinase enzymes, correlating with experimental IC values .

Q. What strategies optimize solubility for in vivo studies of this compound?

- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility without toxicity .

- Salt formation : Prepare hydrochloride salts (e.g., via HCl gas treatment) to improve bioavailability .

- Solubility assays : Measure partition coefficients (LogP) using shake-flask methods (octanol/water) to guide formulation .

Q. How can multi-step synthesis of this compound be scaled for high-yield production?

- Catalytic optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation) to reduce waste .

- Flow chemistry : Implement continuous-flow reactors to enhance reaction control and yield (e.g., 80–90% yield for reductive amination steps) .

- Process analytics : Use in-line FTIR to monitor intermediate formation and adjust parameters in real time .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

- Cell lines : Test against MCF-7 (breast cancer) and A549 (lung cancer) cells using MTT assays; IC values <10 µM indicate promising activity .

- Mechanism profiling : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (e.g., cyclin D1 downregulation) .

- Selectivity screening : Compare cytotoxicity in normal cells (e.g., HEK293) to confirm therapeutic index >10 .

Q. How does steric hindrance from the phenyl group influence the reactivity of this compound?

- Kinetic studies : Use NMR to track reaction rates in nucleophilic substitutions (e.g., benzoylation); slower kinetics indicate steric shielding of the amine .

- Computational modeling : Density Functional Theory (DFT) calculations show increased energy barriers for reactions at the amine site due to phenyl proximity .

- Comparative analysis : Contrast with non-phenyl analogs (e.g., 5-pyrimidylmethanamine) to quantify steric effects on yields .

Q. Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD dermal: 730 mg/kg in rabbits) .

- Ventilation : Use fume hoods for synthesis steps involving volatile amines (vapor pressure: 0.5 mm Hg at 20°C) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- ADMET prediction : Software like SwissADME estimates bioavailability (%F = 65–80), blood-brain barrier penetration (low), and CYP450 inhibition risks .

- Molecular dynamics : Simulate plasma protein binding (e.g., albumin) to predict half-life and dosing regimens .

- Metabolism profiling : Use in silico metabolite prediction (e.g., CYP3A4-mediated N-demethylation) to guide toxicology studies .

属性

IUPAC Name |

(2-phenylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYBWISUTPJSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。